molecular formula C27H46O3 B14276374 3-(4-Hydroxyphenyl)propyl octadecanoate CAS No. 138969-03-6

3-(4-Hydroxyphenyl)propyl octadecanoate

Cat. No.: B14276374
CAS No.: 138969-03-6
M. Wt: 418.7 g/mol
InChI Key: VNVCJFGUQXAJEJ-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)propyl octadecanoate is an ester compound formed from the reaction between 3-(4-hydroxyphenyl)propanol and octadecanoic acid. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)propyl octadecanoate typically involves the esterification reaction between 3-(4-hydroxyphenyl)propanol and octadecanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the water produced during the reaction is removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)propyl octadecanoate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester bond can be reduced to form the corresponding alcohol and carboxylic acid.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol and carboxylic acid.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

3-(4-Hydroxyphenyl)propyl octadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)propyl octadecanoate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Drug Delivery: In drug delivery systems, the ester bond can be hydrolyzed to release the active drug molecule at the target site.

Comparison with Similar Compounds

3-(4-Hydroxyphenyl)propyl octadecanoate can be compared with other similar ester compounds:

Properties

CAS No.

138969-03-6

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

3-(4-hydroxyphenyl)propyl octadecanoate

InChI

InChI=1S/C27H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(29)30-24-17-18-25-20-22-26(28)23-21-25/h20-23,28H,2-19,24H2,1H3

InChI Key

VNVCJFGUQXAJEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC=C(C=C1)O

Origin of Product

United States

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